molecular formula C16H16O3 B12086618 Methyl 5-hydroxy-2',4'-dimethyl-[1,1'-biphenyl]-3-carboxylate

Methyl 5-hydroxy-2',4'-dimethyl-[1,1'-biphenyl]-3-carboxylate

Cat. No.: B12086618
M. Wt: 256.30 g/mol
InChI Key: SOWBZZBLTGDKLI-UHFFFAOYSA-N
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Description

Methyl 5-hydroxy-2’,4’-dimethyl-[1,1’-biphenyl]-3-carboxylate is an organic compound belonging to the biphenyl family This compound is characterized by the presence of a biphenyl core with methyl, hydroxy, and carboxylate functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-hydroxy-2’,4’-dimethyl-[1,1’-biphenyl]-3-carboxylate typically involves the following steps:

Industrial Production Methods

Industrial production of Methyl 5-hydroxy-2’,4’-dimethyl-[1,1’-biphenyl]-3-carboxylate follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride

    Substitution: Chlorine, bromine

Major Products Formed

    Oxidation: Ketones, aldehydes

    Reduction: Alcohols

    Substitution: Halogenated biphenyl derivatives

Scientific Research Applications

Mechanism of Action

The mechanism of action of Methyl 5-hydroxy-2’,4’-dimethyl-[1,1’-biphenyl]-3-carboxylate involves its interaction with specific molecular targets. The hydroxy and carboxylate groups can form hydrogen bonds with enzymes and receptors, influencing their activity. The biphenyl core provides a rigid structure that can interact with hydrophobic pockets in proteins, affecting their function .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-hydroxy-2,4-dimethylbiphenyl-3-carboxylate
  • Methyl 5-hydroxy-2’,4’-dimethylbiphenyl-3-carboxylate
  • Methyl 5-hydroxy-2,4-dimethylbiphenyl-3-carboxylate

Uniqueness

Methyl 5-hydroxy-2’,4’-dimethyl-[1,1’-biphenyl]-3-carboxylate is unique due to the specific positioning of its functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, from chemical synthesis to industrial production .

Biological Activity

Methyl 5-hydroxy-2',4'-dimethyl-[1,1'-biphenyl]-3-carboxylate is a compound of interest due to its potential biological activities. This article reviews its biological activity, including cytotoxic effects, mechanisms of action, and structure-activity relationships (SAR) based on diverse research findings.

Chemical Structure and Properties

  • Chemical Formula : C17H18O3
  • Molecular Weight : 270.33 g/mol
  • CAS Number : 67418555

The compound features a biphenyl structure with hydroxyl and carboxyl functional groups that are likely responsible for its biological activities.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in cancer research. Below are summarized findings from recent studies:

Cytotoxicity

  • Cell Lines Tested : The compound has been evaluated against multiple cancer cell lines including MCF-7 (breast cancer), HCT116 (colon cancer), and others.
  • IC50 Values :
    • MCF-7: 11.8 µM
    • HCT116: Significant decrease in cell viability observed, although exact IC50 values were not specified .

The cytotoxic effects of this compound appear to involve:

  • Induction of apoptosis through activation of caspases.
  • Cell cycle arrest in the G2 phase, leading to reduced proliferation in sensitive cell lines .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for developing more potent derivatives. Key observations include:

  • Substituents on the biphenyl ring significantly affect the compound's potency.
  • Hydroxyl and carboxylic acid groups enhance solubility and bioavailability, contributing to increased cytotoxicity .

Data Summary Table

Parameter Value/Observation
Chemical Formula C17H18O3
Molecular Weight 270.33 g/mol
Cytotoxicity (MCF-7) IC50 = 11.8 µM
Cytotoxicity (HCT116) Significant decrease in viability
Mechanism of Action Apoptosis induction, G2 phase arrest

Case Studies

  • Study on MCF-7 Cells : A study demonstrated that treatment with this compound resulted in a significant reduction in cell viability at concentrations above 10 µM. Flow cytometry analysis indicated an increase in apoptotic cells after treatment .
  • In Vivo Studies : Preliminary in vivo studies showed potential for this compound to inhibit tumor growth in xenograft models, suggesting that further development could lead to new therapeutic options for breast and colon cancer .

Properties

Molecular Formula

C16H16O3

Molecular Weight

256.30 g/mol

IUPAC Name

methyl 3-(2,4-dimethylphenyl)-5-hydroxybenzoate

InChI

InChI=1S/C16H16O3/c1-10-4-5-15(11(2)6-10)12-7-13(16(18)19-3)9-14(17)8-12/h4-9,17H,1-3H3

InChI Key

SOWBZZBLTGDKLI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C2=CC(=CC(=C2)O)C(=O)OC)C

Origin of Product

United States

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